Cas no 1203410-76-7 (1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea)

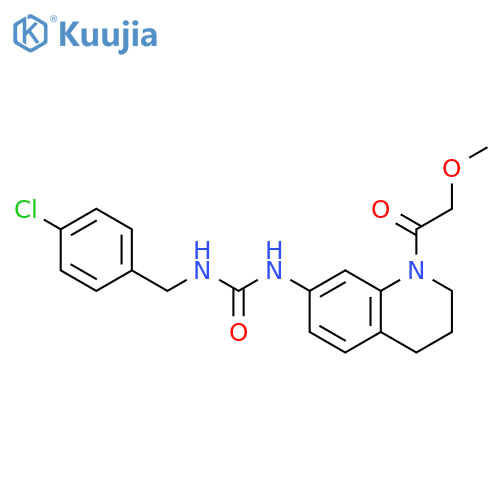

1203410-76-7 structure

商品名:1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea

1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 化学的及び物理的性質

名前と識別子

-

- 1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea

- Urea, N-[(4-chlorophenyl)methyl]-N'-[1,2,3,4-tetrahydro-1-(2-methoxyacetyl)-7-quinolinyl]-

- F5532-0074

- 1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea

- SR-01000923091-1

- 1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea

- 1203410-76-7

- AKOS024512752

- 1-(4-chlorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- SR-01000923091

-

- インチ: 1S/C20H22ClN3O3/c1-27-13-19(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12-13H2,1H3,(H2,22,23,26)

- InChIKey: JEMMWAHIZTYJRK-UHFFFAOYSA-N

- ほほえんだ: N(CC1=CC=C(Cl)C=C1)C(NC1=CC2=C(C=C1)CCCN2C(COC)=O)=O

計算された属性

- せいみつぶんしりょう: 387.1349693g/mol

- どういたいしつりょう: 387.1349693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 70.7Ų

1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5532-0074-20mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-25mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-20μmol |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-10mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-50mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-4mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-2mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-10μmol |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-1mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5532-0074-75mg |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203410-76-7 | 75mg |

$208.0 | 2023-09-09 |

1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

1203410-76-7 (1-(4-chlorophenyl)methyl-3-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea) 関連製品

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 503537-97-1(4-bromooct-1-ene)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量